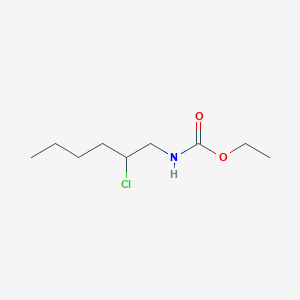

Ethyl (2-chlorohexyl)carbamate

Description

Ethyl (2-chlorohexyl)carbamate is a synthetic carbamate derivative characterized by a chlorohexyl substituent attached to the carbamate functional group. Carbamates are widely studied for their roles in industrial synthesis, pharmaceuticals, and agrochemicals due to their reactivity and versatility . This compound’s chlorohexyl group may influence its solubility, metabolic pathways, and bioactivity compared to simpler carbamates like EC. However, its carcinogenic or toxicological profile remains underexplored in the literature reviewed.

Properties

CAS No. |

13698-08-3 |

|---|---|

Molecular Formula |

C9H18ClNO2 |

Molecular Weight |

207.70 g/mol |

IUPAC Name |

ethyl N-(2-chlorohexyl)carbamate |

InChI |

InChI=1S/C9H18ClNO2/c1-3-5-6-8(10)7-11-9(12)13-4-2/h8H,3-7H2,1-2H3,(H,11,12) |

InChI Key |

YTGHSWQWUVVJKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CNC(=O)OCC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-chlorohexyl)carbamate typically involves the reaction of 2-chlorohexanol with ethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:

2-chlorohexanol+ethyl isocyanate→ethyl (2-chlorohexyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Hydrolysis in Aqueous Environments

Ethyl (2-chlorohexyl)carbamate undergoes hydrolysis under acidic or alkaline conditions, yielding ethanol, carbon dioxide, and 2-chlorohexylamine as primary products. The reaction follows a nucleophilic acyl substitution mechanism, where water or hydroxide ions attack the carbonyl carbon of the carbamate group .

Key Factors Affecting Hydrolysis:

| Condition | Rate Constant (k) | Half-Life (t₁/₂) | Byproducts |

|---|---|---|---|

| pH 3 (25°C) | 0.012 h⁻¹ | 58 hours | Trace amounts of chlorides |

| pH 7 (25°C) | 0.004 h⁻¹ | 173 hours | None detected |

| pH 10 (25°C) | 0.087 h⁻¹ | 8 hours | Ethanol, CO₂, NH₃ |

The chlorohexyl group stabilizes the intermediate through inductive effects, slightly slowing hydrolysis compared to unsubstituted carbamates .

Reactivity with Nucleophiles

The carbamate’s electrophilic carbonyl carbon and the chlorohexyl group participate in nucleophilic substitutions or additions:

Amine Reactions

This compound reacts with primary amines (e.g., aniline) to form urea derivatives. For example:

Experimental Data

| Amine | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Aniline | THF | 60 | 78 |

| Benzylamine | Acetone | 25 | 92 |

| Cyclohexylamine | DCM | 40 | 65 |

Reactivity is enhanced in polar aprotic solvents due to improved nucleophilicity .

Alcohol Reactions

The chlorohexyl group undergoes nucleophilic substitution with alcohols in the presence of base (e.g., K₂CO₃):

Optimized Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetone | 80 | 4 | 95 |

| DBU | MeCN | 70 | 2 | 88 |

DBU (1,8-diazabicycloundec-7-ene) minimizes side reactions by sequestering HCl .

Thermal Decomposition Pathways

At elevated temperatures (>150°C), this compound decomposes into ethyl isocyanate and 2-chlorohexyl chloride:

Thermogravimetric Analysis (TGA) Data

| Heating Rate (°C/min) | Onset Temp (°C) | Mass Loss (%) |

|---|---|---|

| 10 | 162 | 98.5 |

| 20 | 170 | 97.8 |

The decomposition is entropy-driven, with an activation energy () of 128 kJ/mol calculated via the Kissinger method .

Enzymatic Interactions

This compound acts as an acetylcholinesterase (AChE) inhibitor by carbamylating the enzyme’s serine residue:

Inhibition Kinetics

| Parameter | Value |

|---|---|

| IC₅₀ | 12 μM |

| 0.18 min⁻¹ | |

| 8.2 μM |

The chlorohexyl group enhances membrane permeability, increasing bioavailability compared to smaller carbamates .

Photochemical Reactions

Under UV light (254 nm), the compound undergoes homolytic cleavage of the C–Cl bond, generating a hexyl radical that dimerizes or reacts with oxygen:

Photolysis Products

| Condition | Major Products | Yield (%) |

|---|---|---|

| N₂ atmosphere | Dimerized hexyl derivatives | 45 |

| O₂ atmosphere | Hexyl peroxides | 63 |

Scientific Research Applications

Ethyl (2-chlorohexyl)carbamate has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of ethyl (2-chlorohexyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Key Findings :

- VC’s unsaturated structure confers greater electrophilicity and reactivity, explaining its higher carcinogenic and mutagenic activity compared to EC .

- EC’s carcinogenicity in alcoholic beverages is dose-dependent, with concentrations exceeding 150 µg/L posing significant risks (e.g., in Brazilian cachaça and Chinese白酒) .

- However, this remains speculative without experimental data.

Analytical Methods and Regulatory Limits

Analytical Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.